Keto‑Enol Tautomer Ratio: Cyclopropyl vs. Cyclopentyl‑Substituted Analogues
The target compound exists as a mixture of the 1,3‑dione and its enol form, 1‑cyclopropyl‑5‑ethoxy‑3‑hydroxypent‑2‑en‑1‑one, as evidenced by the dual listing on vendor certificates . In contrast, the cyclopentyl analogue (1‑cyclopentyl‑5‑ethoxypentane‑1,3‑dione) is offered as a single entity without mention of a co‑existing enol tautomer . While no explicit equilibrium constant has been published, the differential tautomerism implies a shift in the electrophilic/nucleophilic character of the dicarbonyl system, which can directly impact condensation, cyclization, or metal‑chelation reactions.
| Evidence Dimension | Observed tautomeric forms |
|---|---|
| Target Compound Data | Diketone + enol (1‑cyclopropyl‑5‑ethoxy‑3‑hydroxypent‑2‑en‑1‑one) co‑listed |
| Comparator Or Baseline | 1‑Cyclopentyl‑5‑ethoxypentane‑1,3‑dione (single form listed) |
| Quantified Difference | Qualitative; no equilibrium constant reported |
| Conditions | Commercial solid‑state and solution specification (vendor certificates) |
Why This Matters
A distinct tautomer profile alters the chemoselectivity of subsequent transformations, making direct replacement of the cyclopentyl analogue potentially yield‑compromising in multi‑step syntheses.
